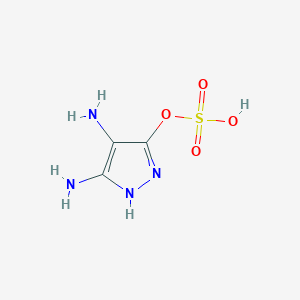

3,4-diamino-1H-pyrazol-5-ol sulfate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C3H6N4O4S |

|---|---|

Molecular Weight |

194.17 g/mol |

IUPAC Name |

(4,5-diamino-1H-pyrazol-3-yl) hydrogen sulfate |

InChI |

InChI=1S/C3H6N4O4S/c4-1-2(5)6-7-3(1)11-12(8,9)10/h4H2,(H3,5,6,7)(H,8,9,10) |

InChI Key |

SQGXKMJWVFCQNO-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(NN=C1OS(=O)(=O)O)N)N |

Origin of Product |

United States |

Chemical Reactivity and Functional Group Transformations of 3,4 Diamino 1h Pyrazol 5 Ol Sulfate

Reactivity of the Amino Groups (Positions 3 and 4)

The two primary amino groups on the pyrazole (B372694) ring are nucleophilic centers and can participate in a variety of chemical reactions.

The amino groups of diaminopyrazoles exhibit nucleophilic character, allowing them to react with electrophilic reagents. This reactivity is fundamental to the synthesis of various fused heterocyclic systems. For instance, 5-aminopyrazoles can react with 1,3-dicarbonyl compounds to form pyrazolo[3,4-b]pyridines. mdpi.com In these reactions, the relative nucleophilicity of the amino group and another potential nucleophilic site on the pyrazole ring determines the course of the reaction and the structure of the resulting product. mdpi.com If the 1,3-dicarbonyl compound is not symmetrical, a mixture of regioisomers can be formed. mdpi.com

Similarly, the reaction of 3-amino-1H-pyrazol-5(4H)-one derivatives with various reagents can lead to a diverse range of heterocyclic compounds. researchgate.net The outcomes of these reactions are often dependent on the specific reaction conditions and the nature of the substituents on the pyrazole ring.

While direct N-amination of 3,4-diamino-1H-pyrazol-5-ol sulfate (B86663) is not extensively detailed, the amination of pyrazole derivatives is a known transformation. Electrophilic amination reagents can be used to introduce an amino group onto the nitrogen atom of a pyrazole ring. nih.gov This method has been applied to synthesize N-alkyl and N-aryl substituted pyrazoles directly from primary amines and diketones. nih.gov However, the presence of multiple amino and hydroxyl groups on 3,4-diamino-1H-pyrazol-5-ol would likely lead to competitive reactions and a mixture of products under such conditions.

The primary amino groups of aminopyrazoles can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form pyrazolediazonium salts. researchgate.netnih.gov These diazonium salts are versatile intermediates that can participate in a range of subsequent reactions.

For example, they can undergo intramolecular cyclization. The diazotization of 5-aminopyrazole-4-carbonitriles can lead to the formation of pyrazolo[3,4-d] nih.govnih.govresearchgate.nettriazin-4-ones. conicet.gov.ar In some cases, the intermediate diazo compound can undergo intramolecular azo coupling to form cinnoline (B1195905) derivatives. researchgate.net

The pyrazolediazonium salts can also be used in coupling reactions with activated aromatic compounds, such as phenols and naphthols, to produce azo dyes. researchgate.netmdpi.com The specific conditions of the diazotization and coupling reactions can influence the final product. researchgate.net For instance, the reaction of diazotized 5-aminopyrazoles with active methylene (B1212753) compounds can yield pyrazolo[1,5-c]-as-triazine derivatives. researchgate.net

It is important to note that while aryl amines typically yield diazonium salts upon nitrosation, concerns about the formation of N-nitroso compounds are generally low for these structures. cir-safety.org

Reactivity of the Hydroxyl Group (Position 5) and Associated Tautomerism

The hydroxyl group at the C5 position of the pyrazole ring introduces another layer of chemical reactivity and, crucially, gives rise to tautomerism.

Pyrazol-5-ols, also known as pyrazol-5-ones, can exist in different tautomeric forms, primarily the keto (CH), enol (OH), and NH forms. researchgate.net The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring. researchgate.netresearchgate.net

Keto Form: In this form, the C5 position has a carbonyl group (C=O), and the adjacent C4 position is a methylene group (CH2).

Enol Form: This form features a hydroxyl group (-OH) at the C5 position and a double bond between C4 and C5.

Spectroscopic techniques like NMR and FT-IR, as well as theoretical calculations, are employed to study the tautomeric equilibrium. nih.govnih.gov For many pyrazol-5-one derivatives, the keto form is favored, but the enol form can be stabilized by factors like intramolecular hydrogen bonding. nih.govnih.gov The choice of solvent can significantly shift the equilibrium. researchgate.net For instance, in some 1-aryl-substituted pyrazolin-5-ones, the CH form is the most populated in solution. researchgate.net

In addition to keto-enol tautomerism, 1H-pyrazoles can exhibit annular tautomerism, which involves the migration of a proton between the two nitrogen atoms of the pyrazole ring (N1 and N2). nih.gov This results in two different tautomeric forms.

The preferred tautomer can be influenced by:

Substituents: The electronic effects of substituents on the pyrazole ring play a crucial role. nih.gov

Solvent: The polarity of the solvent can affect the stability of the different tautomers. nih.gov

Intramolecular and Intermolecular Interactions: Hydrogen bonding can significantly influence which tautomer is favored. nih.gov

X-ray crystallography, NMR spectroscopy, and theoretical calculations are used to determine the predominant tautomeric form in the solid state and in solution. nih.gov For example, in some 3,5-disubstituted 1H-pyrazoles, the position of an ester or amide group relative to the N-H group of the pyrazole ring indicates which tautomer is present. nih.gov

Electrophilic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is inherently π-excessive and thus susceptible to electrophilic attack. In unsubstituted pyrazole, electrophilic substitution preferentially occurs at the C4 position, which possesses the highest electron density. quora.comslideshare.net The presence of two amino groups and a hydroxyl group, all of which are powerful activating groups, further enhances the electron density of the pyrazole ring, making it highly reactive towards electrophiles. These electron-donating groups particularly increase the nucleophilicity of the C4 position. researchgate.net

Therefore, 3,4-diamino-1H-pyrazol-5-ol is expected to readily undergo a variety of electrophilic substitution reactions at the C4 position. Typical electrophilic substitution reactions for highly activated pyrazoles include halogenation, nitration, and sulfonation.

Table 1: Expected Electrophilic Substitution Reactions of 3,4-Diamino-1H-pyrazol-5-ol

| Reaction Type | Reagent | Expected Product |

| Bromination | Br₂ in a suitable solvent | 4-Bromo-3,5-diamino-1H-pyrazol-2-ol |

| Chlorination | Cl₂ or SO₂Cl₂ | 4-Chloro-3,5-diamino-1H-pyrazol-2-ol |

| Nitration | HNO₃/H₂SO₄ (under mild conditions) | 3,5-Diamino-4-nitro-1H-pyrazol-2-ol |

| Sulfonation | Oleum (fuming H₂SO₄) | 3,5-Diamino-2-hydroxy-1H-pyrazole-4-sulfonic acid |

Nucleophilic Substitution Reactions of Ring Substituents

Nucleophilic aromatic substitution (SNAr) on a pyrazole ring is generally less common than electrophilic substitution and typically requires the presence of a good leaving group and strong electron-withdrawing groups to activate the ring towards nucleophilic attack. nih.gov In the case of 3,4-diamino-1H-pyrazol-5-ol sulfate, the hydroxyl group at the C5 position could potentially be converted into a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides.

Once converted, this modified group could be susceptible to displacement by strong nucleophiles. However, the presence of the strongly electron-donating amino groups would disfavor SNAr reactions by increasing the electron density of the ring, making it less electrophilic.

In some cases, a pyrazole moiety itself can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when attached to a highly electron-deficient aromatic system. researchgate.netresearchgate.net However, for the isolated 3,4-diamino-1H-pyrazol-5-ol, direct nucleophilic substitution on the ring is not a primary reaction pathway without prior functionalization.

Formation of Condensed Heterocyclic Ring Systems from this compound

The diamino functionality of 3,4-diamino-1H-pyrazol-5-ol makes it a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing a pyrimidine (B1678525) ring.

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocycles with significant biological and medicinal importance. nih.govmdpi.com The synthesis of this ring system often involves the cyclization of a 3,4-diaminopyrazole with a one-carbon electrophile or the reaction of a 5-aminopyrazole derivative with a suitable three-carbon synthon. researchgate.netnih.gov

Given the structure of 3,4-diamino-1H-pyrazol-5-ol, it is an ideal starting material for the construction of the pyrazolo[3,4-d]pyrimidine skeleton. The two adjacent amino groups at the C3 and C4 positions can react with various one-carbon electrophiles to form the fused pyrimidine ring.

Table 2: Potential Reagents for the Synthesis of Pyrazolo[3,4-d]pyrimidines from 3,4-Diamino-1H-pyrazol-5-ol

| Reagent | Resulting Pyrazolo[3,4-d]pyrimidine |

| Formic acid | 1H-Pyrazolo[3,4-d]pyrimidin-4-ol |

| Urea | Pyrazolo[3,4-d]pyrimidine-4,6-diol |

| Carbon disulfide | 4-Thioxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-ol |

| Cyanogen bromide | 4-Amino-1H-pyrazolo[3,4-d]pyrimidin-6-ol |

The reaction with formic acid, for instance, would lead to the formation of a hydroxylated pyrazolo[3,4-d]pyrimidine, a key intermediate for further functionalization. mdpi.com

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of a 3-aminopyrazole (B16455) with a 1,3-dicarbonyl compound or its equivalent. nih.govnih.govrsc.org The reaction proceeds through the initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the electrophilic centers of the 1,3-dicarbonyl compound, followed by cyclization involving the ring nitrogen.

While 3,4-diamino-1H-pyrazol-5-ol possesses a 3-amino group, the presence of the adjacent 4-amino group and the 5-hydroxyl group could lead to competing reactions and the formation of a mixture of products. The regioselectivity of the cyclization would be highly dependent on the reaction conditions and the specific 1,3-dielectrophile used. The presence of electron-donating groups on the pyrazole ring can influence the reactivity and outcome of such condensations. nih.govnih.gov

The formation of pyrazolo[1,5-a]pyrimidines from 3,4-diamino-1H-pyrazol-5-ol would likely be less straightforward than the synthesis of pyrazolo[3,4-d]pyrimidines due to the potential for multiple reaction pathways. However, with careful selection of reagents and optimization of reaction conditions, the synthesis of specific pyrazolo[1,5-a]pyrimidine (B1248293) isomers could potentially be achieved.

Spectroscopic and Analytical Characterization Techniques for Rigorous Structural Elucidation in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR Spectroscopy

Proton (¹H) NMR spectroscopy would be employed to identify the number and types of hydrogen atoms present in the 3,4-diamino-1H-pyrazol-5-ol cation. Key features to be analyzed would include:

Chemical Shift (δ): The position of each signal in the ¹H NMR spectrum would indicate the electronic environment of the protons. For instance, protons attached to the pyrazole (B372694) ring would be expected to resonate in the aromatic region, while protons of the amino groups and the hydroxyl group would exhibit characteristic chemical shifts that can be influenced by the solvent and concentration. The proton on the pyrazole nitrogen (N-H) would also have a distinct chemical shift.

Integration: The area under each signal would be proportional to the number of protons it represents, allowing for a quantitative assessment of the different types of protons.

Spin-Spin Coupling (J-coupling): The splitting of signals into multiplets would reveal information about neighboring protons, helping to establish the connectivity of the molecule.

A hypothetical ¹H NMR data table for the cation of 3,4-diamino-1H-pyrazol-5-ol would look like this:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Hypothetical Value | e.g., s, d, t, m | e.g., 1H, 2H | e.g., NH, NH₂, OH, CH |

Without experimental data, populating this table with accurate values is not possible.

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In a ¹³C NMR spectrum of 3,4-diamino-1H-pyrazol-5-ol, distinct signals would be expected for each of the three carbon atoms in the pyrazole ring. The chemical shifts of these signals would be indicative of their hybridization and the nature of the attached functional groups (amino and hydroxyl groups).

A predicted ¹³C NMR data table would be structured as follows:

| Chemical Shift (ppm) | Assignment |

| Hypothetical Value | e.g., C3, C4, C5 |

Nitrogen-14 (¹⁴N) and Nitrogen-15 (¹⁵N) NMR Spectroscopy

Nitrogen NMR spectroscopy, particularly the more sensitive ¹⁵N isotope, would be invaluable for characterizing the four nitrogen atoms within the 3,4-diamino-1H-pyrazol-5-ol structure. The chemical shifts would differentiate between the pyrazole ring nitrogens and the amino group nitrogens. This technique could also provide insights into tautomeric equilibria if present.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and to establish the complete bonding network, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal ¹H-¹H coupling correlations, confirming which protons are adjacent to each other.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded ¹H and ¹³C atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular structure, particularly in connecting the amino and hydroxyl groups to the pyrazole ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule and is highly sensitive to the types of chemical bonds and functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of 3,4-diamino-1H-pyrazol-5-ol sulfate (B86663) would be expected to show characteristic absorption bands for the N-H stretching vibrations of the amino and pyrazole groups, the O-H stretching of the hydroxyl group, and C=N and C=C stretching vibrations within the pyrazole ring. The presence of the sulfate counter-ion would be confirmed by strong absorption bands in the region of 1100-1200 cm⁻¹.

A representative IR data table would include:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Hypothetical Range | e.g., s, m, w, br | e.g., N-H stretch, O-H stretch, SO₄²⁻ stretch |

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR, particularly for non-polar bonds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. For 3,4-diamino-1H-pyrazol-5-ol sulfate, electrospray ionization (ESI) or other soft ionization techniques would likely be used. The mass spectrum would be expected to show a prominent peak corresponding to the molecular ion of the protonated 3,4-diamino-1H-pyrazol-5-ol cation. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments would offer further confirmation of the structure by showing the loss of specific neutral fragments (e.g., NH₃, H₂O).

A summary of expected mass spectrometry data would be presented as:

| m/z (Mass-to-Charge Ratio) | Ion |

| Calculated Value | [M+H]⁺ |

Chromatographic Methods for Purity Assessment and Separation (e.g., LC/MS)There are no specific liquid chromatography-mass spectrometry (LC/MS) or other chromatographic methods detailed for the purity assessment and separation of this compound.

It is important to note that while information exists for structurally similar pyrazole derivatives, the strict adherence to the specified compound, as per the instructions, prevents the inclusion of data from any other chemical entity.

Advanced Applications and Role in Non Biological Chemical Synthesis and Materials Science

Precursor in the Development of Novel Chemical Reagents and Building Blocks

The structure of 3,4-diamino-1H-pyrazol-5-ol, featuring multiple reactive sites—specifically two amino groups, a hydroxyl group, and the pyrazole (B372694) ring itself—makes it a highly versatile building block in organic synthesis. These functional groups can be selectively modified to create a diverse library of derivatives. The synthesis of substituted pyrazoles is a significant area of research, with common methods including the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and cycloaddition reactions. nih.govnih.govresearchgate.net

The amino groups on the pyrazole ring can undergo various reactions, such as diazotization, acylation, and alkylation, allowing for the introduction of different functionalities. For instance, a simple two-step procedure can be used to assemble 4-arylazo-3,5-diamino-1H-pyrazole systems. This process begins with a diazotization reaction of an aniline derivative, which is then coupled with a pyrazole precursor. nih.gov This method highlights how the diamino-pyrazole core can be systematically modified to generate a wide array of novel chemical entities. nih.gov The versatility of such pyrazole derivatives has been leveraged to create compounds for various applications, including agrochemicals and pharmaceuticals. nih.govnih.govresearchgate.net The development of efficient, one-pot, multicomponent procedures further streamlines the synthesis of complex pyrazole structures from simple starting materials. organic-chemistry.org

Contributions to Materials Science Research based on Pyrazole Scaffolds

The unique electronic and structural properties of the pyrazole ring have made it a privileged scaffold in materials science. mdpi.comresearchgate.net Pyrazole-based compounds are integral to the development of organic optoelectronic materials, polymers, and agrochemicals. rsc.orgmdpi.com Their synthetic accessibility and the ease with which their properties can be tuned through functionalization have led to extensive research into their use in various advanced material applications. nih.govrsc.org

While the basic pyrazole ring itself is not fluorescent, its derivatives are widely recognized for their significant fluorescent properties. rsc.org These properties, including high quantum yields, photostability, and solvatofluorochromism, make them excellent candidates for fluorescent probes and dyes. nih.gov The fluorescence in many pyrazole derivatives arises from mechanisms such as intramolecular charge transfer (ICT). rsc.org

The synthetic versatility of the pyrazole scaffold allows for the straightforward incorporation of various functional groups that can modulate the photophysical properties. rsc.orgnih.gov For example, pyrazolo[1,5-a]pyrimidines have emerged as an attractive class of fluorophores due to their high quantum yields and excellent photostability. rsc.org Similarly, 1,3,5-triaryl-2-pyrazolines are a well-known class of fluorescent compounds that typically emit blue light with high quantum yields. researchgate.net Researchers have developed pyrazole-based fluorescent sensors that operate on a "turn-on" mechanism, where fluorescence intensity increases significantly upon binding to a specific analyte, such as a metal ion. semanticscholar.org

Table 1: Photophysical Properties of Selected Pyrazole-Based Fluorescent Probes

| Probe/Derivative | Excitation (λ_ex, nm) | Emission (λ_em, nm) | Quantum Yield (Φ_F) | Target Analyte | Reference |

|---|---|---|---|---|---|

| Pyrazolo[4,3-b]pyridine 62 | 336 | 440 | 0.35 | BF₃ | nih.gov |

| 3-(Coumarin-3-yl)pyrazole 65 | 425 | 500 | - | H₂S | nih.gov |

| Pyrazole Probe 3 | 370 | 463 | 0.44 | Cu²⁺ | rsc.org |

| Pyrazole Probe 8 | - | 480 | - | Zn²⁺ | semanticscholar.org |

This table is interactive and allows for sorting and filtering of data.

Derivatives of pyrazole and its reduced form, pyrazoline, have garnered significant attention for their application in organic light-emitting diodes (OLEDs). researchgate.net Their strong fluorescence, high quantum yields, and effective charge transport capabilities make them suitable for use as both emissive materials and hole-transport layers in OLED devices. researchgate.netresearchgate.net

Pyrazoline-based materials are particularly noted for their blue-emitting properties. researchgate.net The nitrogen atoms in the pyrazole ring facilitate electron transfer, while the extended conjugation in substituted derivatives leads to bright luminescence. researchgate.net Researchers have successfully fabricated OLEDs using pyrazole derivatives as the emitter, achieving deep bluish-green and blue emissions. researchgate.netmdpi.com For instance, an OLED device employing a specific 1H-pyrazolo[3,4-b]quinoline derivative as the emitter produced a deep bluish-green emission with a maximum brightness of 137 cd/m². mdpi.com In other studies, pyrazoline derivatives have been used to create blue-emitting OLEDs with high brightness (up to 38,000 cd/m²) and high external quantum efficiencies. researchgate.net The development of bipolar molecules with donor-π-acceptor structures incorporating pyrazole or imidazole moieties is an effective strategy for creating highly efficient deep-blue emitters for OLED displays. nih.gov

The strong blue fluorescence exhibited by many pyrazoline derivatives makes them suitable for use as fluorescent brightening agents, also known as optical brighteners. researchgate.net These compounds function by absorbing light in the ultraviolet region and re-emitting it in the blue region of the visible spectrum. This process masks yellowness and makes materials appear whiter and brighter. Pyrazoline derivatives have been specifically investigated for optoelectronic applications that include their use as fluorescence brighteners. researchgate.net

Role in Analytical Chemistry Methodologies and Complexation Studies

In analytical chemistry, pyrazole derivatives serve as effective chemosensors for the detection of various analytes, particularly metal ions. rsc.org The nitrogen atoms within the pyrazole ring act as donor sites, enabling the formation of stable complexes with metal cations. semanticscholar.org This complexation event can be designed to produce a measurable optical response, such as a change in color (colorimetric sensing) or fluorescence intensity (fluorometric sensing). rsc.org

The combination of the pyrazole scaffold with other functional moieties enhances its complexing ability and photophysical properties, allowing for the detection of a wide range of metals. rsc.org Pyrazole-based probes have been successfully developed for the selective and sensitive detection of ions such as Cu²⁺, Al³⁺, Zn²⁺, and Hg²⁺. rsc.orgsemanticscholar.org The sensing mechanism often involves processes like chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET), where the binding of the metal ion modulates the fluorescent output of the molecule. semanticscholar.org For example, one pyrazole-based sensor exhibited a 20-fold increase in fluorescence upon complexation with Zn²⁺. semanticscholar.org

Investigation as Corrosion Inhibitors in Material Protection Research

Pyrazole and its derivatives have been extensively studied and proven to be effective corrosion inhibitors for various metals and alloys, including steel, copper, and iron, in aggressive acidic environments. semanticscholar.orgnih.goviapchem.orgglobalresearchonline.net The protective action of these compounds is attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. semanticscholar.org

The inhibition mechanism involves the heteroatoms (nitrogen and, in the case of 3,4-diamino-1H-pyrazol-5-ol, oxygen) which possess lone pairs of electrons that facilitate adsorption onto the metal surface. semanticscholar.orgnih.gov This adsorption can be physical (electrostatic interaction) and/or chemical (charge sharing or transfer), and often follows the Langmuir adsorption isotherm. semanticscholar.orgiapchem.org The formation of a protective film reduces both anodic metal dissolution and cathodic hydrogen evolution reactions. semanticscholar.org Studies have shown that the inhibition efficiency of pyrazole derivatives increases with concentration and depends on the specific molecular structure and the nature of the substituents on the pyrazole ring. nih.goviapchem.org

Table 2: Corrosion Inhibition Efficiency of Select Pyrazole Derivatives

| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 5-methyl-2,4-dihydro-3H-pyrazol-3-one | Copper | H₂SO₄ | 90.1 | iapchem.org |

| 5-phenyl-2,4-dihydro-3H-pyrazol-3-one | Copper | H₂SO₄ | 84.9 | iapchem.org |

| 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Copper | H₂SO₄ | 87.9 | iapchem.org |

| Pyrazole Pyridine Derivative | Mild Steel | 1 M HCl | >90 | semanticscholar.org |

This table is interactive and allows for sorting and filtering of data.

Emerging Research Avenues and Future Directions for 3,4 Diamino 1h Pyrazol 5 Ol Sulfate Research

Exploration of Catalytic Asymmetric Synthesis Routes

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For pyrazole (B372694) derivatives, catalytic asymmetric synthesis has become an indispensable tool for creating chiral molecules with high stereoselectivity. rsc.orgrwth-aachen.de Research has demonstrated the effectiveness of both organocatalysis and metal-based catalysis in achieving highly functionalized chiral pyrazoles and pyrazolones, often using pyrazolin-5-one derivatives as key substrates. rsc.orgrwth-aachen.dersc.org

A promising future direction for 3,4-diamino-1H-pyrazol-5-ol sulfate (B86663) is its use as a foundational building block in such asymmetric transformations. The reactivity of the pyrazole core can be harnessed for the asymmetric synthesis of more complex, chiral molecules. rsc.org For instance, the C-4 position of the pyrazolone tautomer could act as a nucleophile in Michael addition reactions with various acceptors, guided by chiral catalysts to produce enantiopure products. rwth-aachen.deresearchgate.net The development of novel catalytic systems, including chiral organocatalysts like squaramides or metal complexes, could enable the stereocontrolled functionalization of the pyrazole ring, leading to new families of chiral compounds with potential biological activities. researchgate.net

| Catalytic Strategy | Potential Application to 3,4-Diamino-1H-pyrazol-5-ol | Key Advantages |

| Organocatalytic Michael Addition | Asymmetric addition of the pyrazole to α,β-unsaturated compounds. | High enantioselectivity, metal-free conditions. |

| Metal-Catalyzed Cycloadditions | [3+2] cycloaddition reactions to form fused heterocyclic systems. | Access to complex molecular architectures, high atom economy. |

| Enantioselective C-H Functionalization | Direct, stereoselective introduction of functional groups onto the pyrazole ring. | Step-economic synthesis, late-stage modification. |

Development of Advanced Spectroscopic Probes and Sensors

Pyrazole derivatives have emerged as a significant class of compounds in the development of chemosensors, particularly for the detection of metal ions. nih.gov Their nitrogen atoms provide excellent coordination sites for metals, and modifications to the pyrazole scaffold allow for the fine-tuning of selectivity and sensitivity. nih.govresearchgate.net Many pyrazole-based sensors operate on a "turn-on" or "turn-off" fluorescence mechanism, where the presence of a specific analyte causes a significant change in fluorescence intensity. semanticscholar.orgrsc.orgrsc.org

The structure of 3,4-diamino-1H-pyrazol-5-ol sulfate is particularly well-suited for the development of advanced spectroscopic probes. The two amino groups and the hydroxyl group can act as a multidentate chelation site for various analytes, including metal ions and anions. Future research could focus on synthesizing derivatives where this pyrazole is conjugated to a fluorophore. Binding of a target analyte to the diamino-pyrazolol moiety could modulate the photophysical properties of the fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), leading to a detectable signal. nih.govrsc.org Such probes could find applications in environmental monitoring for detecting toxic heavy metals or in biological imaging to visualize the distribution of essential metal ions within living cells. tandfonline.comnih.gov

| Target Analyte | Sensing Mechanism | Potential Application |

| Heavy Metal Ions (e.g., Fe³⁺, Cu²⁺) | Chelation-induced fluorescence quenching or enhancement. nih.gov | Environmental water quality monitoring. |

| Biologically Relevant Cations (e.g., Zn²⁺, Al³⁺) | "Turn-on" fluorescence upon ion binding. nih.govsemanticscholar.org | Cellular imaging and diagnostics. |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions leading to colorimetric or fluorescent changes. researchgate.net | Industrial process monitoring. |

High-Throughput Screening for Chemical Library Development

High-throughput screening (HTS) is a powerful tool in drug discovery and materials science for rapidly evaluating large numbers of compounds. The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic tractability, making it an ideal core for chemical library development. nih.govnih.gov Methodologies for the solid-phase and solution-phase combinatorial synthesis of pyrazole libraries have been established, allowing for the rapid generation of diverse derivatives. mdpi.comnih.gov

This compound can serve as a versatile starting scaffold for the construction of novel chemical libraries. The three reactive sites—the two amino groups and the hydroxyl group—can be selectively functionalized with a wide array of building blocks using parallel synthesis techniques. acs.org For example, acylation, alkylation, or sulfonylation of the amino groups, and etherification of the hydroxyl group can lead to a large library of compounds. This library could then be subjected to HTS against various biological targets, such as protein kinases or receptors, to identify new lead compounds for drug development. researchgate.netcijournal.ru Virtual high-throughput screening could also be employed to computationally screen derivatives before synthesis, prioritizing those with the highest predicted activity. researchgate.net

Integration into Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry explores the non-covalent interactions that govern the self-assembly of molecules into ordered, functional structures. NH-pyrazoles are known to form predictable self-assembly patterns, such as dimers, trimers, and infinite chains, through intermolecular N-H···N hydrogen bonds. nih.govresearchgate.net The combination of hydrogen bonding and π-π stacking interactions in pyrazole-containing molecules has been utilized in crystal engineering to create complex architectures. mdpi.comrsc.org

The molecular structure of this compound is rich in hydrogen bond donors (N-H from the ring and amino groups, O-H) and acceptors (N from the ring, O from the hydroxyl, O from the sulfate). This functional group array presents a significant opportunity for designing intricate self-assembled systems. Future research could investigate how this molecule organizes in the solid state and in solution. By modifying the substituents, it may be possible to program the self-assembly process to form specific supramolecular structures like gels, liquid crystals, or porous frameworks. nih.govresearchgate.net These materials could have applications in areas such as controlled release, catalysis, or molecular recognition.

| Supramolecular Structure | Driving Non-Covalent Interaction | Potential Application |

| 1D Chains/Ribbons | N-H···N, O-H···N, N-H···O hydrogen bonding. researchgate.net | Anisotropic conductive materials. |

| 2D Sheets | π-π stacking, cooperative hydrogen bonding. mdpi.com | Molecular sieves, sensor surfaces. |

| 3D Porous Frameworks | Directional hydrogen bonds and crystal packing forces. | Gas storage, heterogeneous catalysis. |

Computational Design of Novel Pyrazole Derivatives with Targeted Chemical Functions

Computational chemistry has become an indispensable tool for accelerating the design and discovery of new molecules with desired properties. eurasianjournals.com A wide range of computational methods, including molecular docking, quantum mechanical calculations (like Density Functional Theory), and molecular dynamics simulations, are routinely applied to pyrazole derivatives to predict their biological activity, understand their binding modes to target proteins, and elucidate structure-activity relationships. eurasianjournals.comeurasianjournals.comnih.gov

Starting with the this compound core, computational methods can be employed to design novel derivatives with specific, targeted functions. For example, in drug discovery, the pyrazole scaffold can be used as a template for in silico design of inhibitors for specific enzymes like kinases or cyclooxygenases. researchgate.netrsc.org Molecular modeling can predict how modifications to the amino and hydroxyl groups will affect binding affinity and selectivity. nih.govscirp.org Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features with observed activity, guiding the synthesis of more potent and selective compounds. nih.gov This computational-first approach can significantly reduce the time and cost associated with experimental synthesis and testing, streamlining the discovery of new functional molecules. eurasianjournals.com

| Computational Method | Objective | Outcome |

| Molecular Docking | Predict binding mode and affinity to a biological target. | Identification of potential drug candidates. nih.gov |

| Quantum Mechanics (DFT) | Elucidate electronic structure and reactivity. | Understanding reaction mechanisms and sensor properties. eurasianjournals.com |

| Molecular Dynamics (MD) | Simulate dynamic behavior and conformational changes. | Assessing the stability of ligand-protein complexes. eurasianjournals.com |

| 2D/3D-QSAR | Correlate molecular structure with biological activity. | Predictive models for designing more active compounds. nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.